ネタスルジル

概要

説明

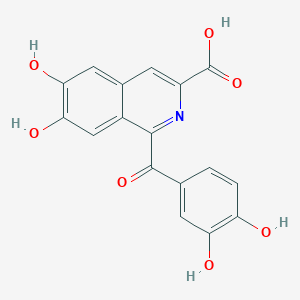

ネタルジールは、主に緑内障と眼圧亢進症の治療に使用される薬物です。 ロプレッサやロキインサなどのブランド名で販売されています。 ネタルジールは、トラベキュラー網目構造を通る房水の流出量を増やすことで眼圧を下げるのに役立つ、ロドキナーゼという酵素を阻害することによって作用します .

製法

合成ルートと反応条件

ネタルジールは、複数段階の化学プロセスによって合成されます。 合成は、さまざまな官能基で置換されたベンゼン環の形成を含むコア構造の調製から始まります。 主要な手順には以下が含まれます。

ベンゼン環の形成: 最初のステップでは、特定の置換基を有するベンゼン環が形成されます。 これは通常、フリーデル・クラフツアルキル化またはアシル化反応によって達成されます。

官能基の導入: アミノ、ヒドロキシル、エステルなどのさまざまな官能基が、置換反応によって導入されます。 これらの反応には、多くの場合、高い収率と純度を確保するために、特定の試薬と触媒が必要です。

最終組み立て: 最後のステップでは、コア構造と他の分子断片を結合して、完全なネタルジール分子を形成します。 このステップには、縮合反応が含まれる場合があり、副反応を回避するために反応条件を正確に制御する必要があります。

工業生産方法

ネタルジールの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには以下が含まれます。

バッチ処理: 反応器に大量の反応物を混合し、反応は制御された条件下で行われます。

精製: 粗生成物は、結晶化、蒸留、クロマトグラフィーなどの技術を使用して精製され、高純度のネタルジールが得られます。

品質管理: 最終製品は、製薬用途に必要な仕様を満たしていることを確認するために、厳格な品質管理試験を受けます。

科学的研究の応用

Netarsudil has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Primarily used to lower intraocular pressure in patients with glaucoma or ocular hypertension

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

ネタルジールは、ロドキナーゼという酵素を阻害することによって効果を発揮します。 この阻害は、トラベキュラー網目構造を通る房水の流出量を増やし、眼圧を低下させます。 さらに、ネタルジールはノルエピネフリン輸送体を阻害し、これはさらにその眼圧低下効果に寄与します .

類似化合物の比較

ネタルジールは、二重の作用機序により、他の緑内障治療薬とは異なります。 類似の化合物には以下が含まれます。

ラタノプロスト: ブドウ膜強膜流出量を増やすプロスタグランジンアナログ。

チモロール: 房水産生を減少させるベータ遮断薬。

ブリモニジン: 房水産生を減少させ、ブドウ膜強膜流出量を増やすアルファ作動薬。

ネタルジールは、ロドキナーゼとノルエピネフリン輸送体の両方を標的にできるため、これらの他の薬とは異なり、緑内障治療への新しいアプローチを提供します .

生化学分析

Biochemical Properties

Netarsudil interacts with the enzyme rho kinase and norepinephrine transporters found in the conventional trabecular pathway . It acts as an inhibitor to these biomolecules, thereby affecting the outflow of aqueous humour .

Cellular Effects

Netarsudil has been shown to have effects on trabecular meshwork ™ cells. It disrupts actin stress fibers and focal adhesions in TM cells . It also blocks the profibrotic effects of transforming growth factor-β2 in primary human TM cells .

Molecular Mechanism

The mechanism of action of Netarsudil is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a clinical trial, Netarsudil demonstrated significant short-term effects on episcleral vein diameter as early as 1 hour after instillation . It also increased the velocity of erythrocytes, suggestive of increased episcleral vein flow rates .

Dosage Effects in Animal Models

Netarsudil has shown to produce large and durable intraocular pressure (IOP) reductions in animal models, such as rabbits and monkeys . These effects were observed to be sustained for at least 24 hours after once daily dosing .

Metabolic Pathways

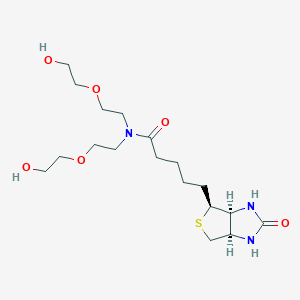

The systemic exposure of Netarsudil and its active metabolite, AR-13503, after topical ocular administration of Netarsudil ophthalmic solution 0.02% once daily for eight days in 18 healthy subjects demonstrated no quantifiable plasma concentrations of Netarsudil .

Transport and Distribution

After instillation into the eye, Netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

準備方法

Synthetic Routes and Reaction Conditions

Netarsudil is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, which involves the formation of a benzene ring substituted with various functional groups. The key steps include:

Formation of the Benzene Ring: The initial step involves the formation of a benzene ring with specific substituents. This is typically achieved through Friedel-Crafts alkylation or acylation reactions.

Introduction of Functional Groups: Various functional groups such as amino, hydroxyl, and ester groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.

Final Assembly: The final step involves the coupling of the core structure with other molecular fragments to form the complete netarsudil molecule. This step may involve condensation reactions and requires precise control of reaction conditions to avoid side reactions.

Industrial Production Methods

Industrial production of netarsudil follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large quantities of reactants are mixed in reactors, and the reactions are carried out under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity netarsudil.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.

化学反応の分析

反応の種類

ネタルジールは、以下を含むさまざまな化学反応を起こします。

酸化: ネタルジールは、酸化されてさまざまな酸化生成物を形成することができます。 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 還元反応は、ネタルジールを還元形に変換できます。 水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ネタルジールは、1つの官能基が別の官能基に置き換わる置換反応を起こすことができます。 これらの反応には、多くの場合、特定の触媒と条件が必要です。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤。

置換: パラジウム炭素などの触媒、およびジクロロメタンなどの特定の溶媒。

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する場合がありますが、還元はアミン誘導体を生成する可能性があります。

科学研究の応用

ネタルジールは、科学研究で幅広い用途があります。

化学: 酵素阻害や反応機構を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスやシグナル伝達経路への影響について調査されています。

医学: 主に、緑内障または眼圧亢進症の患者さんの眼圧を下げるために使用されます

産業: 新規医薬品の開発や、分析化学における標準物質として使用されます。

類似化合物との比較

Netarsudil is unique compared to other glaucoma medications due to its dual mechanism of action. Similar compounds include:

Latanoprost: A prostaglandin analog that increases uveoscleral outflow.

Timolol: A beta-blocker that reduces aqueous humor production.

Brimonidine: An alpha agonist that decreases aqueous humor production and increases uveoscleral outflow.

Netarsudil’s ability to target both rho kinase and norepinephrine transporters sets it apart from these other medications, offering a novel approach to glaucoma treatment .

特性

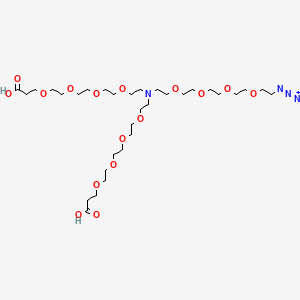

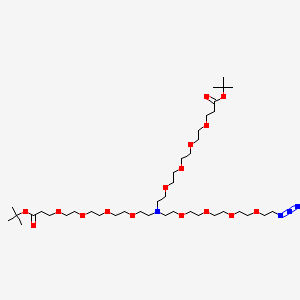

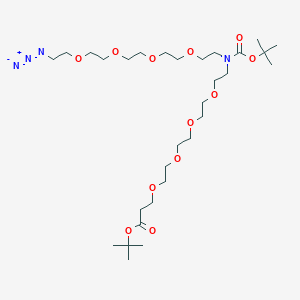

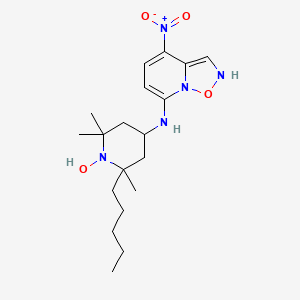

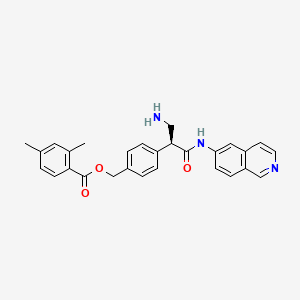

IUPAC Name |

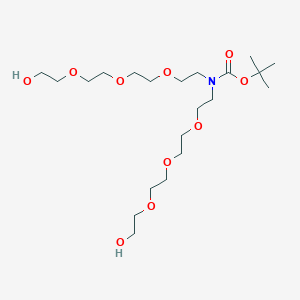

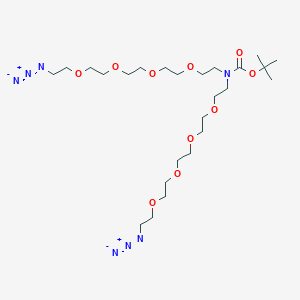

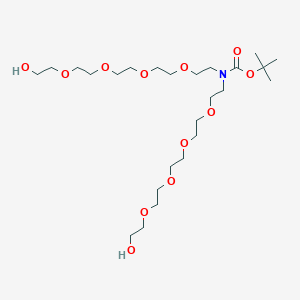

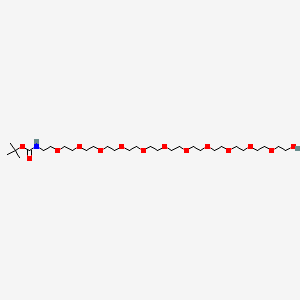

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURRXQUGYQRVML-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027774 | |

| Record name | Netarsudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The medical condition glaucoma is a leading cause of progressive visual impairment and blindness across the world with primary open-angle glaucoma (POAG) being the major type of glaucoma. Elevated intraocular pressure (IOP) resulting from increased resistance to aqueous humor outflow is considered a major risk for the development and progression of POAG, but various clinical studies have demonstrated that the reduction and tight control of IOP can delay or prevent POAG and the vision loss associated with it. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through two main outflow pathways: the conventional (trabecular) and the unconventional (uveoscleral) pathways. Under ordinary physiological conditions, diagnostic tracers have shown that the conventional trabecular pathway accounts for up to 90% of aqueous humor outflow. Through this pathway, aqueous humor drains from the anterior chamber sequentially through the uveal and corneoscleral meshwork beams, juxtacanalicular connective tissue (JCT) region, and inner wall (IW) endothelial cells of Schlemm's canal (SC) until finally entering the lumen of SC. From there aqueous humor drains into the collector channels, intravascular plexus, epscleral veins, and finally into the blood circulation. In glaucomatous eyes, elevated IOP is the result of abnormally increased resistance to aqueous outflow in the conventional trabecular pathway due to apparent increases in the contractile tone and stiffness of the trabecular pathway meshwork (TM), changes in extracellular matrix composition, and/or a decrease in the conductance of the IW endothelial cells of SC. Subsequently, as a rho kinase inhibitor, the novelty of netarsudil lies in its ability or specificity to apply its mechanism of action directly and specifically at the diseased TM of the conventional trabecular outflow pathway. In particular, rho kinases are serine/threonine kinases that function as important downstream effectors of Rho GTPase. Such activity in the TM and SC drives actomysin contraction, promotes extracellular matrix production, and increases cell stiffness. Acting as an inhibitor of rho kinase, netarsudil consequently reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the TM and SC cells. As a result, netarsudil has been able to demonstrate increases in trabecular outflow facility, increases in the effective filtration area of the TM, cause expansion of the TM tissue, and dilate episcleral veins. Furthermore, netarsudil is also believed to possess inhibitory action against the norepinephrine transporter (NET). Such inhibition of the NET prevents reuptake of norepinephrine at noradrenergic synapses, which results in an increase in the strength and duration of endogenous norepinephrine signaling. As a consequence of this enhanced signaling, norepinephrine-induced vasoconstriction that can reduce blood flow to the ciliary body may subsequently be responsible for a mechanism in which the formation of aqueous humor may be delayed, prolonged, or reduced as well. | |

| Record name | Netarsudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1254032-66-0 | |

| Record name | [4-[(1S)-1-(Aminomethyl)-2-(6-isoquinolinylamino)-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254032-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netarsudil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254032660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netarsudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Netarsudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETARSUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6I5QDT7QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。